molecular formula C8H10N2O B11923162 6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one

Cat. No.: B11923162
M. Wt: 150.18 g/mol
InChI Key: VAOLNWDEJMUXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions typically include the use of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.

    Pyrido[4,3-d]pyrimidine: A bicyclic compound with a pyridine and pyrimidine ring system.

Uniqueness

6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-3-7-9-5-4-8(11)10(6)7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOLNWDEJMUXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=CC(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.